N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1'-cyclopentane]-1-carboxamide
Description
N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1’-cyclopentane]-1-carboxamide is a complex organic compound that features a spirocyclic structure
Properties
IUPAC Name |
N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1'-cyclopentane]-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-24(2)19(26)17-13-15(9-12-22-17)23-20(27)25-14-21(10-5-6-11-21)16-7-3-4-8-18(16)25/h3-4,7-9,12-13H,5-6,10-11,14H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACHYPCQCCRZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)NC(=O)N2CC3(CCCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylcarbamoyl)pyridin-4-yl]spiro[2H-indole-3,1’-cyclopentane]-1-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indole derivative and a cyclopentanone. This step often requires the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction. This step may involve the use of a pyridine derivative with a suitable leaving group, such as a halide, and a base like potassium carbonate.
Dimethylcarbamoylation: The final step involves the introduction of the dimethylcarbamoyl group. This can be achieved using dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the pyridine ring, often using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate
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